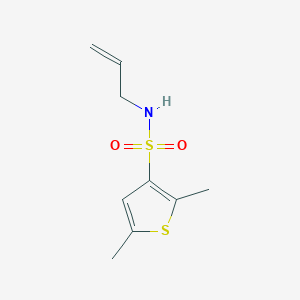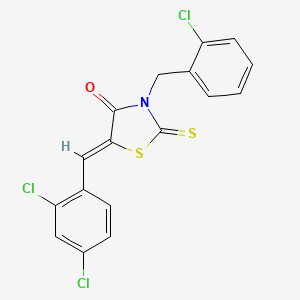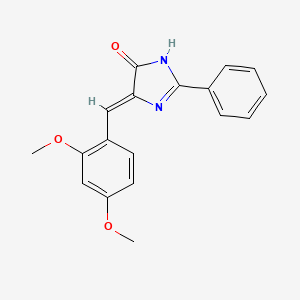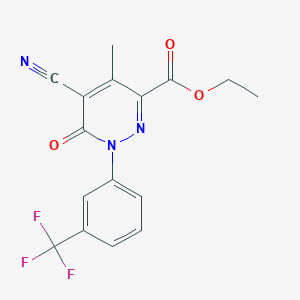![molecular formula C20H13NO3 B11088118 (3E)-3-[2-(naphthalen-1-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11088118.png)
(3E)-3-[2-(naphthalen-1-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-(1-NAPHTHYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE: is an organic compound that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(1-NAPHTHYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves the condensation of 2-amino-phenol with 1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(1-NAPHTHYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoxazinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(E)-2-(1-NAPHTHYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(1-NAPHTHYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-NAPHTHYL)-N’-(1-(2-NAPHTHYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’- (1- (2-NAPHTHYL)ETHYLIDENE)-3- (2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 3- (2-MEO-1-NAPHTHYL)-N’- (1- (1-NAPHTHYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
Compared to similar compounds, 3-[(E)-2-(1-NAPHTHYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE stands out due to its unique benzoxazinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13NO3 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-2-naphthalen-1-ylethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C20H13NO3/c22-18(15-9-5-7-13-6-1-2-8-14(13)15)12-17-20(23)24-19-11-4-3-10-16(19)21-17/h1-12,22H/b18-12- |
InChI Key |
OMCSDDVRKKACLB-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=C/C3=NC4=CC=CC=C4OC3=O)/O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=CC3=NC4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11088081.png)

![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-bromophenyl)acetamide](/img/structure/B11088093.png)
![3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11088099.png)
![5'-Benzyl-1-(2-fluorobenzyl)-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11088101.png)
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-6-(4-methoxyphenyl)-3-(propan-2-yl)cyclohexane-1,1,2,2-tetracarbonitrile](/img/structure/B11088106.png)
![ethyl 3-[(4-bromophenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11088108.png)
![N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide](/img/structure/B11088112.png)
![2-(5-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11088113.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B11088120.png)
